3-(chloromethyl)-5-nitro-1H-pyrazole

Description

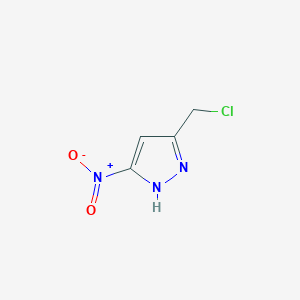

3-(Chloromethyl)-5-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative with a chloromethyl (–CH₂Cl) group at position 3 and a nitro (–NO₂) group at position 5 on the pyrazole ring. The compound’s IUPAC name reflects its substitution pattern, distinguishing it from analogues with modifications at other positions or additional substituents. Its molecular formula is C₄H₄ClN₃O₂, with a molecular weight of 161.55 g/mol (calculated based on structural analysis). The nitro group imparts strong electron-withdrawing effects, influencing the ring’s electronic properties and reactivity, while the chloromethyl group offers versatility in further functionalization, such as nucleophilic substitution or cross-coupling reactions .

For instance, describes the synthesis of 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole via phosphorylation of a hydroxymethyl precursor, suggesting similar methodologies could apply .

Properties

IUPAC Name |

3-(chloromethyl)-5-nitro-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,2H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJAURYBXGOTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-5-nitro-1H-pyrazole typically involves the chloromethylation of 5-nitro-1H-pyrazole. One common method is the reaction of 5-nitro-1H-pyrazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the pyrazole ring to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 3-(chloromethyl)-5-nitro-1H-pyrazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted pyrazoles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Reduction: 3-(aminomethyl)-5-nitro-1H-pyrazole.

Oxidation: 3-(formyl)-5-nitro-1H-pyrazole or 3-(carboxyl)-5-nitro-1H-pyrazole.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-5-nitro-1H-pyrazole is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pyrazole derivatives with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various bacterial and fungal strains.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. The presence of the nitro group is particularly important for its biological activity.

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its derivatives are effective in controlling a wide range of pests and weeds.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-nitro-1H-pyrazole and its derivatives involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The nitro group at position 5 enhances electrophilic substitution susceptibility compared to nitro at position 4 (e.g., ).

- Chloromethyl vs. Chloro : Chloromethyl (–CH₂Cl) offers greater synthetic flexibility than chloro (–Cl) substituents, as seen in ’s 3-chloro-1-ethyl-5-methyl-1H-pyrazole, which is less reactive toward nucleophiles .

- Steric Effects : Bulky groups (e.g., phenyl in ) reduce solubility but improve stability in metal-organic frameworks .

Substituted Pyrazoles with Varying Functional Groups

- 3,4-Dibromo-5-nitro-1H-pyrazole (): Bromine atoms at positions 3 and 4 increase molecular weight (MW: 285.88 g/mol) and steric hindrance, limiting reactivity but enhancing halogen-bonding capabilities .

- 5-Amino-3-methyl-1-phenylpyrazole (): The amino (–NH₂) group at position 5 enables diazotization and coupling reactions, contrasting with the nitro group’s electron-withdrawing effects .

Biological Activity

3-(Chloromethyl)-5-nitro-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazole ring with a chloromethyl and nitro substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range between 25 µg/mL and 100 µg/mL against these pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its potential anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase enzymes or other mediators involved in the inflammatory response. This activity suggests a potential therapeutic application in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival. Further research is needed to elucidate the precise mechanisms involved.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as alcohol dehydrogenase, which is crucial for cellular energy metabolism .

- Lipid Signaling Modulation : It has been suggested that this compound could influence lipid signaling pathways, potentially affecting processes like abscission in plant systems, indicating a broader biological relevance beyond human health .

- Interaction with Cellular Targets : The presence of the nitro group may facilitate interactions with nucleophiles in biological systems, enhancing its reactivity and biological efficacy.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.